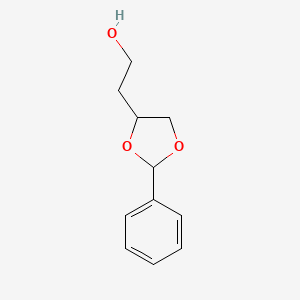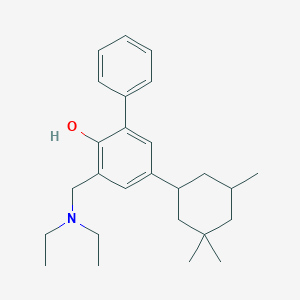
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure. The introduction of the diethylaminomethyl group and the 3,3,5-trimethylcyclohexyl group requires specific reagents and conditions. For example, the diethylaminomethyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, diethylamine, and the phenol compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenol to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The diethylaminomethyl group can enhance the compound’s ability to bind to specific sites, while the phenyl and cyclohexyl groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to various compounds, including vasodilators and sunscreen components.
Cyclohexanol, 3,3,5-trimethyl-: Used in the synthesis of other organic compounds and has similar structural features.
Uniqueness
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
5428-85-3 |
|---|---|
Formule moléculaire |
C26H37NO |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol |
InChI |
InChI=1S/C26H37NO/c1-6-27(7-2)18-23-14-21(22-13-19(3)16-26(4,5)17-22)15-24(25(23)28)20-11-9-8-10-12-20/h8-12,14-15,19,22,28H,6-7,13,16-18H2,1-5H3 |
Clé InChI |
DOKAUPLTWNRNTQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C(=CC(=C1)C2CC(CC(C2)(C)C)C)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


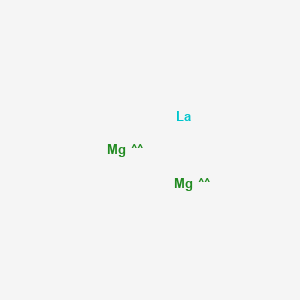
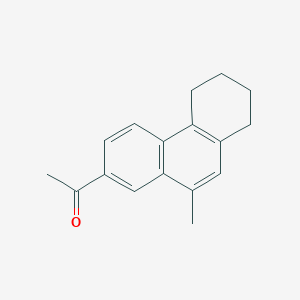
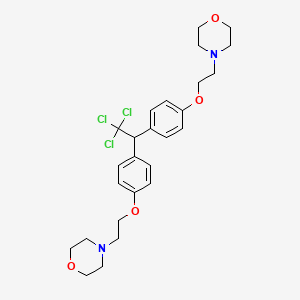

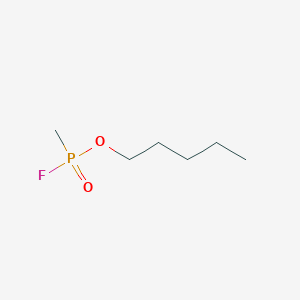
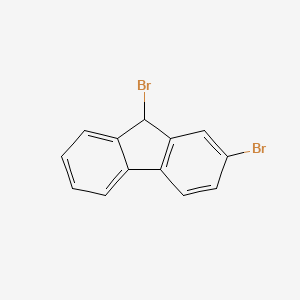
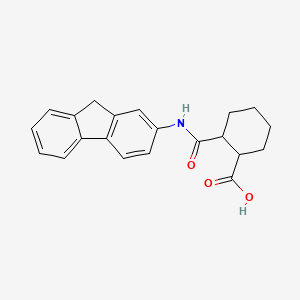


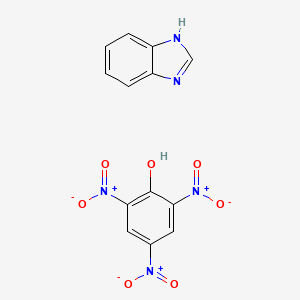
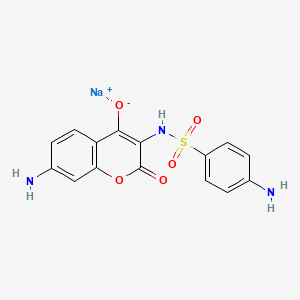
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
